molecular formula C8H16BrNO2 B042484 3-(Boc-amino)propyl bromide CAS No. 83948-53-2

3-(Boc-amino)propyl bromide

Cat. No. B042484
Key on ui cas rn: 83948-53-2
M. Wt: 238.12 g/mol
InChI Key: IOKGWQZQCNXXLD-UHFFFAOYSA-N
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Patent
US05064861

Procedure details

25 g of carbon tetrabromide in solution in 50 ml of acetonitrile were slowly added at a temperature between 20° and 25° C. to a solution of 9 g of the product of Step A in 120 ml of tetrahydrofuran and 19.7 g of triphenyl phosphine. After stirring for 15 hours, the insoluble part was filtered off and the filtrate was concentrated to dryness under reduced pressure. The 45 g of residue were chromatographed on silica (eluant: hexane-ethyl acetate (8-2)) to obtain 9.4 g of the expected product melting at 40° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)Br.[C:6]([O:10][C:11]([NH:13][CH2:14][CH2:15]CO)=[O:12])([CH3:9])([CH3:8])[CH3:7]>C(#N)C.O1CCCC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:6]([O:10][C:11]([NH:13][CH2:14][CH2:15][CH2:1][Br:5])=[O:12])([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
19.7 g
Type
solvent
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble part was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 45 g of residue were chromatographed on silica (eluant: hexane-ethyl acetate (8-2))

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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